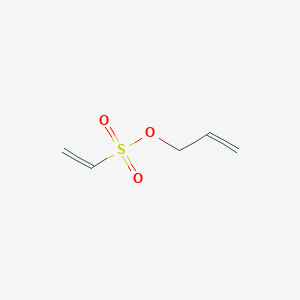![molecular formula C8H15NO2 B3068697 1,4-Dioxaspiro[4.5]decan-6-amine CAS No. 731858-91-6](/img/structure/B3068697.png)
1,4-Dioxaspiro[4.5]decan-6-amine
Vue d'ensemble
Description
1,4-Dioxaspiro[4.5]decan-6-amine is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of 1,4-Dioxaspiro[4.5]decane , which is a cyclic ether and a spiro compound . The compound is typically in liquid form .
Synthesis Analysis
The synthesis of compounds related to 1,4-Dioxaspiro[4.5]decan-6-amine has been reported in the literature. For instance, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation . The influence of the amine nucleophiles and the reaction conditions on the isolated yields was investigated .Molecular Structure Analysis
The molecular weight of 1,4-Dioxaspiro[4.5]decan-6-amine is 157.21 . The InChI code for this compound is 1S/C8H15NO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6,9H2 .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decan-6-amine is typically in liquid form . It has a molecular weight of 157.21 . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Acrylamides : 1,4-Dioxaspiro[4.5]decan-6-amine derivatives, specifically 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, can be synthesized via palladium-catalyzed aminocarbonylation, offering a route to various acrylamides with potential applications in polymer chemistry and materials science (Farkas, Petz, & Kollár, 2015).
Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, serves as a bifunctional synthetic intermediate widely utilized in organic synthesis, including pharmaceutical intermediates, demonstrating the versatility of 1,4-dioxaspiro derivatives in chemical synthesis (Zhang Feng-bao, 2006).
Spiroheterocyclic Compounds : The compound is used in the synthesis of spiroheterocyclic compounds, which have potential applications in medicinal chemistry and drug design due to their complex and biologically relevant structures (Meng et al., 2017).
Environmental and Material Science Applications
- Water-Soluble Carcinogenic Dye Removal : A Mannich base derivative of 1,4-dioxaspiro[4.5]decan-6-amine has been utilized in the synthesis of a calix[4]arene-based polymer, showing significant efficiency in the removal of water-soluble carcinogenic direct azo dyes, highlighting its potential in environmental remediation technologies (Akceylan, Bahadir, & Yılmaz, 2009).
Biological Applications
- Antimycobacterial Agents : Derivatives of 1,4-dioxaspiro[4.5]decan-6-amine have been investigated for their antimycobacterial properties, with some compounds showing significant activity, suggesting potential applications in the development of new antimycobacterial drugs (Srivastava et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1,4-dioxaspiro[4.5]decan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSUWVLDPAKUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-6-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


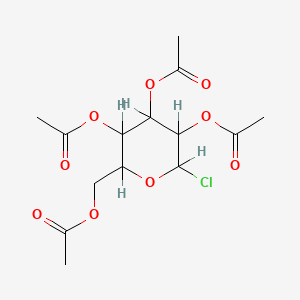
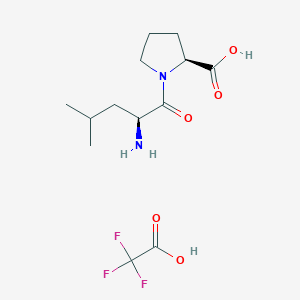

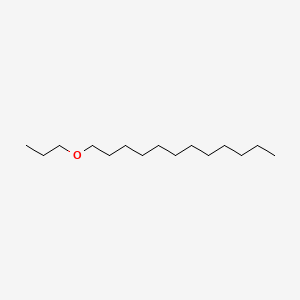
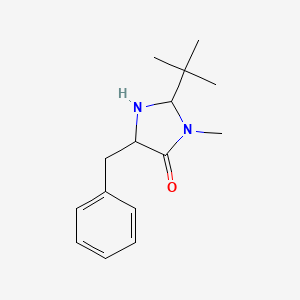
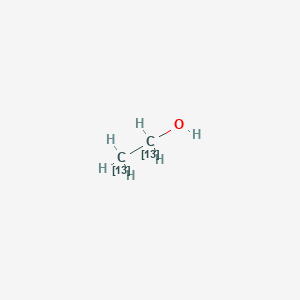
![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)

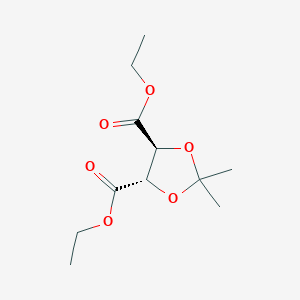
![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)
